1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde
Description
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde is a halogenated cyclopropane derivative featuring a carbaldehyde functional group attached to a cyclopropane ring, which is further substituted with a 4-bromo-3-fluorophenyl moiety. While specific data on this compound’s applications are sparse in the provided evidence, its structural analogs (e.g., pesticidal esters and bromo/fluorophenyl-containing molecules) suggest utility in bioactive molecule design .
Properties
Molecular Formula |
C10H8BrFO |
|---|---|
Molecular Weight |
243.07 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H8BrFO/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5-6H,3-4H2 |
InChI Key |
PJZMYQZXKRAPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the phenyl ring and the cyclopropane ring.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity . The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
The 4-bromo-3-fluorophenyl group in the target compound distinguishes it from analogs with alternative halogenation patterns. For example:
- Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate): Contains a 4-bromophenyl group but lacks fluorine and cyclopropane, instead featuring an ester and hydroxybenzeneacetate backbone. Its pesticidal use highlights how bromine enhances stability and bioactivity .
- Chloropropylate (1-methylethyl 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzenacetate): Replaces bromine with chlorine, demonstrating that halogen choice impacts toxicity and environmental persistence .
Cyclopropane vs. Non-Cyclic Backbones
The cyclopropane ring introduces steric strain and unique electronic properties compared to linear or aromatic backbones:
- Flamprop-isopropyl (1-methylethyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine): Features a linear alanine backbone with chloro-fluorophenyl substitution. The absence of cyclopropane likely reduces strain-related reactivity, favoring herbicidal activity .
- 4-[(4-Bromo-3-fluorophenyl)methyl]-1λ⁶-thiomorpholine-1,1-dione (CAS: 1628047-87-9): Shares the 4-bromo-3-fluorophenyl group but incorporates a thiomorpholine-dione system, suggesting divergent solubility and target-binding profiles compared to the cyclopropane-aldehyde system .
Functional Group Variations
The aldehyde group in the target compound contrasts with esters, amides, or heterocycles in analogs:
- Fluazolate (1-methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate): Contains a pyrazole-benzoate system. The ester group may enhance hydrolytic stability relative to the aldehyde, which is more reactive and prone to oxidation .
Research Implications and Limitations
While the provided evidence lacks direct data on this compound, comparisons with pesticidal and pharmaceutical intermediates suggest hypotheses for further study:
- Reactivity : The aldehyde group could facilitate condensation reactions, while the cyclopropane may undergo ring-opening under acidic conditions.
- Bioactivity : Fluorine’s electronegativity and bromine’s steric bulk may enhance binding to biological targets, as seen in pesticidal halogenated analogs .
- Synthetic Utility : PharmaBlock’s bromo/fluorophenyl compounds (e.g., PB02464) underscore the role of such motifs in drug discovery, though backbone modifications dictate specificity .
Limitations : The absence of crystallographic or spectroscopic data (cf. SHELX , ORTEP ) in the evidence precludes detailed conformational or electronic comparisons.
Biological Activity
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde is an organic compound characterized by its unique structural features, including a cyclopropane ring, a bromine atom, a fluorine atom, and an aldehyde functional group. Its molecular formula is C10H8BrF, with a molar mass of approximately 227.07 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.
The biological activity of this compound can be attributed to its unique combination of functional groups. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and may influence its interaction with biological targets. These interactions can modulate various biochemical pathways, making it a candidate for therapeutic applications.
Potential Therapeutic Applications
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Properties : Its structural features may enable it to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Effects : The compound's reactivity may also confer antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:
Binding Affinity Studies
Binding affinity studies have shown that modifications to the compound's structure can significantly influence its interaction with specific biological targets. For instance, the introduction of bulky substituents on the phenyl ring can alter binding affinity at serotonin transporters (SERT), which is crucial for developing compounds targeting mood disorders .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, highlighting its versatility in organic synthesis:
- Reactions with Aldehydes : The compound can undergo various reactions such as oxidation and reduction to form derivatives with altered biological properties.
- Substitution Reactions : The presence of bromine and fluorine allows for nucleophilic substitution reactions, leading to a variety of derivatives that may enhance or modify biological activity.
Comparative Analysis of Structural Analogues
The structural uniqueness of this compound can be compared to other related compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | Cyclopropane derivative | Contains a carboxylic acid; useful in organic synthesis. |
| (4-Bromo-3-fluorophenyl)methylamine | Amino cyclopropane derivative | Exhibits different biological activities due to amino group. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
